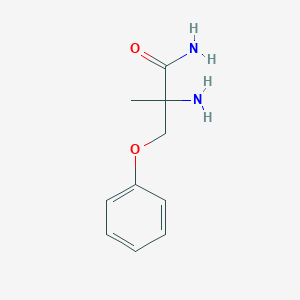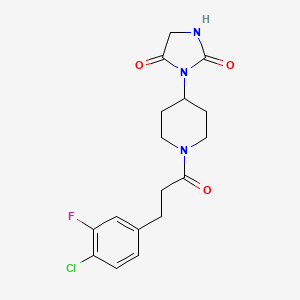
3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H19ClFN3O3 and its molecular weight is 367.81. The purity is usually 95%.
The exact mass of the compound 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Molecular Stability and Structure Analysis
- Research into N-heterocyclic carbenes (NHCs) with increased π-acceptor character, including compounds with fluorophenyl substituents, demonstrates the potential of these compounds in the study of molecular stability and structural analysis. The reactivity and formation of various derivatives under different conditions provide insights into the electron delocalization and electrophilic properties of these compounds (Hobbs et al., 2010).
2. Anticancer Activity
- The synthesis and testing of N-substituted indole derivatives, which includes compounds structurally related to the specified molecule, reveal their potential in anticancer research. These compounds have been evaluated for their activity against cancer cell lines, offering insights into the design of new anticancer agents (Kumar & Sharma, 2022).
3. Photophysical Properties
- A study on unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties highlights their strong fluorescence and potential applications in bioorthogonal chemistry. This suggests a role for similar compounds in developing fluorescent markers and probes in biological systems (Garre et al., 2019).
4. Cytotoxic Activity
- Research into substituted imidazolidinediones, including their synthesis and physico-chemical properties, provides insights into their cytotoxic activity. This is significant for the development of potential therapeutic agents targeting specific cellular pathways (Costa et al., 1995).
5. Antimicrobial Activity
- The synthesis of thiazolidine-2,4-diones and their screening for in vitro antibacterial and antifungal activities contribute to the development of new antimicrobial agents. These studies are crucial in addressing the growing concern of antimicrobial resistance (Prakash et al., 2011).
6. Chemical Detection and Sensing
- A study on a fluorescent sensor for detecting toxic chemicals like oxalyl chloride and phosgene, involving imidazolidinone rings, underscores the potential of such compounds in chemical sensing and public safety applications (Zhang et al., 2017).
7. Synthesis and Structure-Activity Relationship
- Research on the synthesis and structure-activity relationship of imidazolidine-2,4-dione derivatives provides valuable insights into their potential anti-arrhythmic properties, contributing to cardiovascular drug development (Pękala et al., 2005).
8. Herbicidal Activity
- A study on the synthesis of new imidazolidinedione derivatives and their herbicidal activities against various weeds demonstrates the utility of these compounds in agricultural chemistry and weed management (Yano et al., 2001).
Propriétés
IUPAC Name |
3-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3/c18-13-3-1-11(9-14(13)19)2-4-15(23)21-7-5-12(6-8-21)22-16(24)10-20-17(22)25/h1,3,9,12H,2,4-8,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGONWUJCAIIATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2437650.png)
![3-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2437652.png)
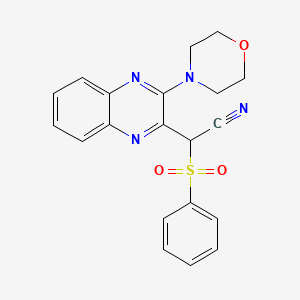

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)
![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)
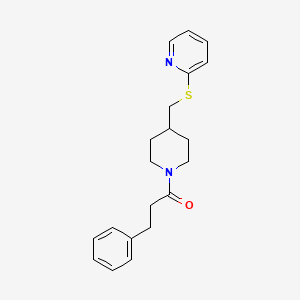
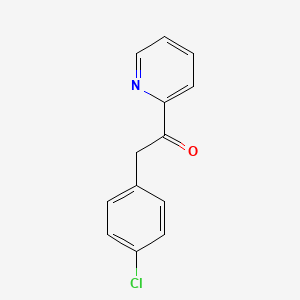
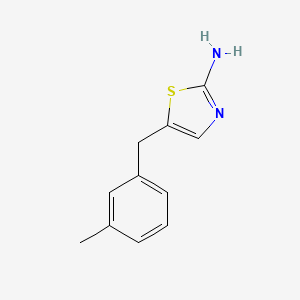
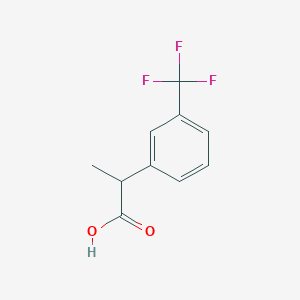
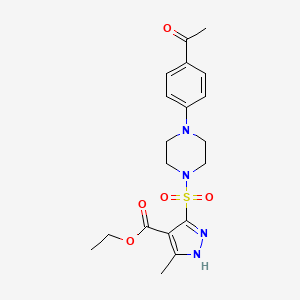
![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)
